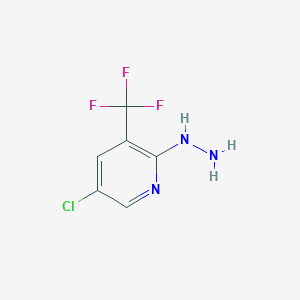![molecular formula C14H14FNO6S B144931 [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate CAS No. 132884-69-6](/img/structure/B144931.png)
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain.
作用機序
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By inhibiting COX-2, [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate reduces the production of prostaglandins and thus reduces pain and inflammation. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate also has anti-angiogenic properties, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has also been shown to reduce the risk of cardiovascular events in patients with arthritis. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.
実験室実験の利点と制限
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has a number of advantages for lab experiments. It is a selective COX-2 inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has also been extensively studied for its anti-inflammatory and analgesic properties. However, [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate also has limitations for lab experiments. It has been shown to have a lower potency compared to other NSAIDs, which means higher concentrations may be required for certain experiments.
将来の方向性
There are a number of future directions for [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate research. One area of research is the use of [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate in cancer treatment. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and treatment regimen for [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate in cancer treatment. Another area of research is the use of [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate in combination with other drugs for the treatment of pain and inflammation. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. Further research is needed to determine the optimal combination of drugs for the treatment of pain and inflammation.
合成法
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate can be synthesized through a multi-step process starting with 4-fluoroaniline as the starting material. The first step involves the acetylation of 4-fluoroaniline to form N-acetyl-4-fluoroaniline. The second step involves the Friedel-Crafts acylation of N-acetyl-4-fluoroaniline with 4-chlorobenzoyl chloride to form N-acetyl-4-(4-chlorophenyl)anilino. The third step involves the selective hydrogenation of the chloro group to a fluorine group using palladium on carbon as the catalyst. Finally, the fourth step involves the conversion of the free base to the hydrogen sulfate salt using sulfuric acid.
科学的研究の応用
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been studied in various types of cancer, including breast cancer, prostate cancer, and colon cancer.
特性
CAS番号 |
132884-69-6 |
|---|---|
製品名 |
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate |
分子式 |
C14H14FNO6S |
分子量 |
325.31 g/mol |
IUPAC名 |
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate |
InChI |
InChI=1S/C14H12FNO5S/c1-10(17)16(21-22(18,19)20)14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,18,19,20) |
InChIキー |
XTPHFQGJZAOAQP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O |
同義語 |
FAABP-N-sulfate N-hydroxy-4'-fluoro-4-(acetylamino)biphenyl sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



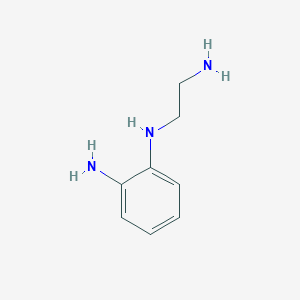
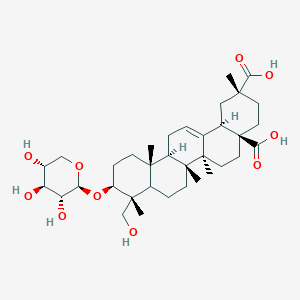
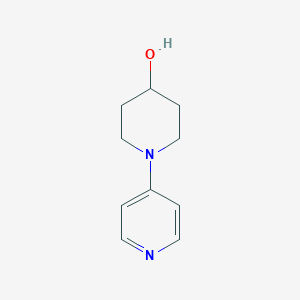
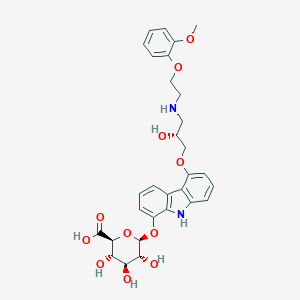
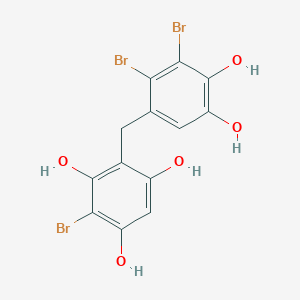
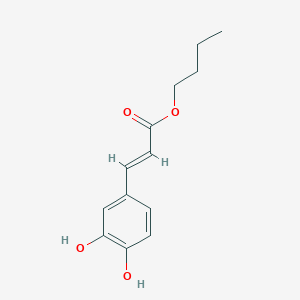
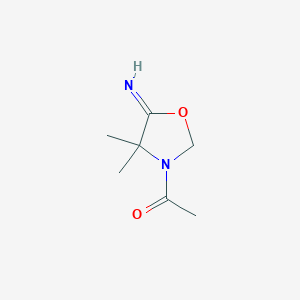
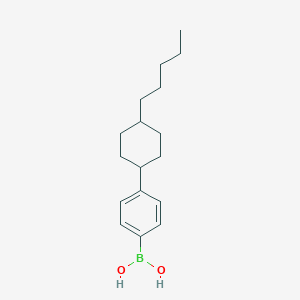
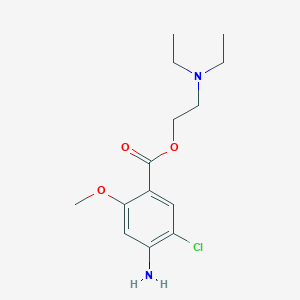
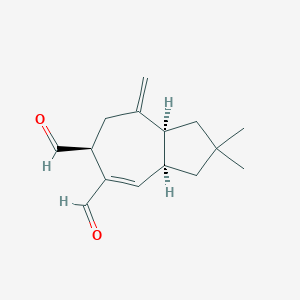
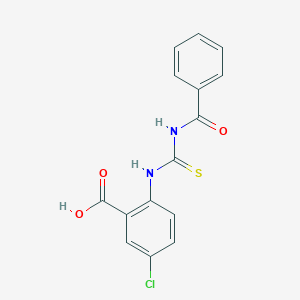
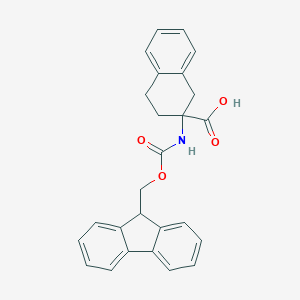
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
